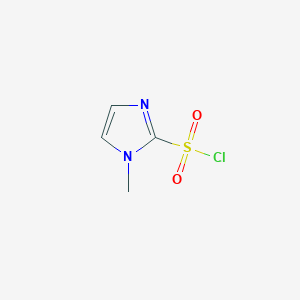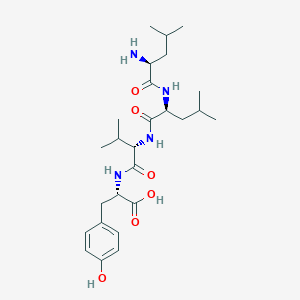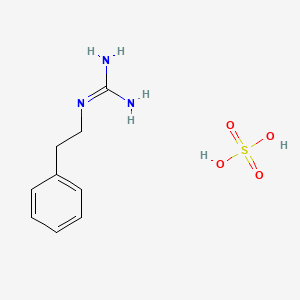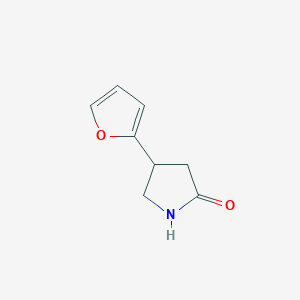
4-Cycloheptylmorpholine
Vue d'ensemble
Description
4-Cycloheptylmorpholine is not directly mentioned in the provided papers; however, the papers discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of 4-cycloheptylmorpholine. The papers focus on the synthesis of cyclohepta[b]indoles and related structures, which are different from 4-cycloheptylmorpholine but share the feature of a seven-membered ring system . Additionally, one paper discusses the synthesis of 4-cyclohexylmorpholines, which are structurally similar to 4-cycloheptylmorpholine but with a six-membered ring instead of a seven-membered one .
Synthesis Analysis
The synthesis of related compounds involves the formation of seven-membered rings through various cycloaddition reactions. For example, cyclohepta[b]indole derivatives are synthesized through a (4 + 3) cycloaddition reaction of 2-vinylindoles with oxyallyl cations . Another approach to cyclohepta[b]indoles is described using an allenamide (4 + 3) cycloaddition followed by a Grignard cyclization and Chugaev elimination sequence . Although these methods are not directly applicable to the synthesis of 4-cycloheptylmorpholine, they provide insight into the types of reactions that could be used to construct seven-membered rings.
Molecular Structure Analysis
The molecular structure of 4-cycloheptylmorpholine would consist of a seven-membered cycloheptyl ring attached to a morpholine ring. The papers do not provide direct information on the molecular structure of 4-cycloheptylmorpholine but do discuss the structures of related compounds. For instance, the crystal structure and conformation of ten-membered cyclotripeptides have been analyzed, which could provide some context for understanding the conformational preferences of medium-sized rings .
Chemical Reactions Analysis
The papers do not discuss chemical reactions specifically involving 4-cycloheptylmorpholine. However, they do describe reactions involving the formation and functionalization of seven-membered rings and related structures. For example, the synthesis of 4-cyclohexylmorpholines involves the reductive coupling of aryl ethers with morpholines, which could be analogous to reactions that 4-cycloheptylmorpholine might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-cycloheptylmorpholine are not discussed in the provided papers. However, the papers do mention the biological activities of cyclohepta[b]indoles, which could suggest that 4-cycloheptylmorpholine may also exhibit interesting biological properties due to the presence of the seven-membered ring . The synthesis of related compounds, such as dispiroindandione fused indeno-N-methylmorpholine, and their spectroscopic and X-ray diffraction studies could provide a basis for predicting the properties of 4-cycloheptylmorpholine .
Applications De Recherche Scientifique
Application 1: Heterocycle Synthesis
- Scientific Field : Chemistry, specifically Heterocycle Synthesis .
- Summary of the Application : 4-Cycloheptylmorpholine has been used in the synthesis of heterocyclic compounds. Heterocyclic compounds are widely used in many areas of chemistry due to their unique physicochemical characteristics .
- Methods of Application : The specific method of application involves the use of heteropolyacids, which are complex molecules that can be modified to model their size, charge density, redox potentials, acidity, and solubility . One specific reaction involved the synthesis of 6-cyano-2,2-dimethyl-2-H-1-benzopyran (6-CN-2,2-DMB) and its subsequent enantioselective epoxidation .
Application 2: Synthesis of Natural Products
- Scientific Field : Chemistry, specifically Natural Product Synthesis .
- Summary of the Application : 4-Cycloheptylmorpholine has been used in the synthesis of natural products through (4+3) cycloaddition strategies . Many of these natural product target frameworks have cycloheptane subunits, for which the (4+3) cycloaddition is a convergent strategy for their assembly .
- Methods of Application : The specific method of application involves (4+3) cycloadditions, which have been widely applied in synthesis . This methodology has been used for the synthesis of a range of complex molecules .
Application 3: Transition Metal-Catalysed C–H Olefination
- Scientific Field : Chemistry, specifically Organic Synthesis .
- Summary of the Application : 4-Cycloheptylmorpholine has been used in transition metal-catalysed C–H olefination . This process represents an ideal route in the synthesis of valuable organic molecules .
- Methods of Application : The specific method of application involves the use of transition metals as catalysts for the functionalization of inert C–H bonds to construct C–C bonds . Fine tuning of directing groups, catalysts and ligands has played a crucial role in selective C–H bond (sp2 or sp3) activation .
Application 4: Single-Atom Catalysts
- Scientific Field : Chemistry, specifically Catalysis .
- Summary of the Application : 4-Cycloheptylmorpholine has been used in the research and application of single-atom catalysts . Single-atom catalysts have been widely used in various catalytic reactions due to their strong activity and high selectivity .
- Methods of Application : The specific method of application involves the use of single-atom catalysts in various catalytic reactions . The structure and characteristics of single-atom catalysts, as well as their preparation methods, characterization techniques, and applications, are areas of active research .
Application 5: Synthetic Peptides
- Scientific Field : Biotechnology and Bioengineering .
- Summary of the Application : 4-Cycloheptylmorpholine has been used in the synthesis and applications of synthetic peptides . Synthetic peptides are gaining increasing popularity for a number of research purposes including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, production of antibodies, and vaccine design .
- Methods of Application : The specific method of application involves the synthesis of synthetic peptides for various applications . The use of synthetic peptides approved by the health authorities for vaccine, for cancer, and in drug delivery systems is increasing with these developments .
Safety And Hazards
Propriétés
IUPAC Name |
4-cycloheptylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-4-6-11(5-3-1)12-7-9-13-10-8-12/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANBWYYAUQHQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550439 | |
| Record name | 4-Cycloheptylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cycloheptylmorpholine | |
CAS RN |
39198-79-3 | |
| Record name | 4-Cycloheptylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39198-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cycloheptylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B1339629.png)







